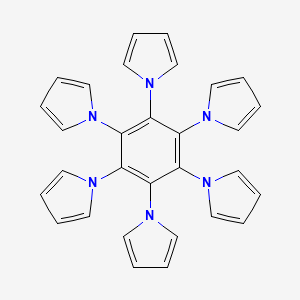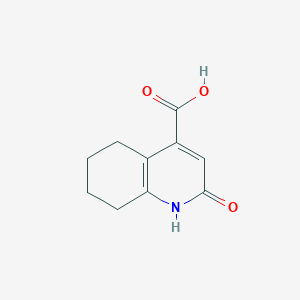
Hexa(1H-pyrrol-1-yl)benzene
Vue d'ensemble
Description
Hexa(1H-pyrrol-1-yl)benzene is a unique chemical compound characterized by its structure, which consists of a benzene ring substituted with six pyrrole groups.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-(1h-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol, have been shown to interact with proteins like theHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis.
Mode of Action
It is known that pyrrole-containing compounds often interact with their targets throughπ-π stacking interactions , due to the aromatic nature of the pyrrole rings .
Biochemical Pathways
It is known that pyrrole-containing compounds can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Result of Action
Action Environment
The action, efficacy, and stability of Hexa(1H-pyrrol-1-yl)benzene can be influenced by various environmental factors. For instance, its high thermal stability allows it to withstand temperatures up to 400°C without decomposition. Additionally, it is insoluble in water but soluble in most organic solvents , which could influence its distribution and action in different environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexa(1H-pyrrol-1-yl)benzene can be synthesized through coupling reactions between a benzene derivative and functionalized pyrrole molecules using various transition metal catalysts. One common method involves the reaction of pyrrole with benzene derivatives under specific conditions to form the desired compound. The reaction typically requires a catalyst, such as palladium or copper, and is conducted under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Hexa(1H-pyrrol-1-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions often require a catalyst and are conducted under controlled temperatures.
Major Products:
Applications De Recherche Scientifique
Hexa(1H-pyrrol-1-yl)benzene has been explored for various scientific research applications, including:
Comparaison Avec Des Composés Similaires
Pyridine: A six-membered aromatic heterocycle with nitrogen, similar in electronic structure to benzene.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms, analogous to pyridine.
Imidazole: A five-membered heterocycle with two nitrogen atoms, similar to pyrrole.
Uniqueness: Hexa(1H-pyrrol-1-yl)benzene is unique due to its structure, which combines a benzene core with six pyrrole groups. This extensive conjugation and the presence of multiple nitrogen atoms provide the compound with distinct electronic and optical properties, setting it apart from other similar aromatic heterocycles.
Propriétés
IUPAC Name |
1-[2,3,4,5,6-penta(pyrrol-1-yl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6/c1-2-14-31(13-1)25-26(32-15-3-4-16-32)28(34-19-7-8-20-34)30(36-23-11-12-24-36)29(35-21-9-10-22-35)27(25)33-17-5-6-18-33/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQRRQZTMPJPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=C(C(=C2N3C=CC=C3)N4C=CC=C4)N5C=CC=C5)N6C=CC=C6)N7C=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377728 | |
| Record name | Hexa(1H-pyrrol-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183592-03-2 | |
| Record name | Hexa(1H-pyrrol-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)

